![molecular formula C16H12Cl2N4O B7691299 (E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691299.png)
(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
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Overview
Description
(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, commonly known as DCB-MI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DCB-MI is a member of the imidazo[1,2-a]pyridine family, which has been extensively studied for their biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of DCB-MI is not fully understood. However, it has been proposed that DCB-MI exerts its biological activity by inhibiting various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. These pathways play a crucial role in cell survival, proliferation, and inflammation. By inhibiting these pathways, DCB-MI can induce cell death in cancer cells and reduce inflammation in various diseases.
Biochemical and Physiological Effects:
DCB-MI has been found to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting cell proliferation and inducing apoptosis. DCB-MI has also been found to have antiviral activity by inhibiting the replication of the hepatitis C virus and the influenza virus. Additionally, DCB-MI has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DCB-MI has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. DCB-MI has been extensively studied for its potential therapeutic properties, making it a suitable candidate for further research. However, the limitations of DCB-MI include its low solubility in water, which can limit its bioavailability in vivo. Additionally, the exact mechanism of action of DCB-MI is not fully understood, which can make it challenging to develop targeted therapies based on this compound.
Future Directions
There are several future directions for the research of DCB-MI. One potential direction is to investigate the potential of DCB-MI as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of DCB-MI and to identify potential targets for this compound. Another future direction is to develop more water-soluble derivatives of DCB-MI to improve its bioavailability in vivo. Overall, DCB-MI has shown promising results in several studies, and further research is needed to fully understand its potential therapeutic properties.
Synthesis Methods
DCB-MI can be synthesized by the condensation reaction of 2,6-dichlorobenzaldehyde and 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization to obtain a pure compound with a high yield.
Scientific Research Applications
DCB-MI has been extensively studied for its potential therapeutic properties. It has shown promising results in several in vitro and in vivo studies, including anticancer, antiviral, and anti-inflammatory effects. DCB-MI has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against the hepatitis C virus and the influenza virus. Additionally, DCB-MI has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c1-10-15(22-8-3-2-7-14(22)20-10)16(23)21-19-9-11-12(17)5-4-6-13(11)18/h2-9H,1H3,(H,21,23)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPUCFGPYANLQH-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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